molecular formula C13H16BrNO2 B8695329 6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one

6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one

Cat. No.: B8695329
M. Wt: 298.18 g/mol
InChI Key: WMNKNHUCSKDKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one is a chemical compound with a molecular formula of C13H16BrNO2 It is a derivative of carbostyril, a heterocyclic compound that contains a quinoline ring system

Preparation Methods

The synthesis of 6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one typically involves the reaction of 7-hydroxy-tetrahydroquinolinone with dibromobutane in the presence of a base. The reaction mixture is heated, then cooled, and the product is isolated . Phase transfer catalysts can be used to enhance the reaction efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Etherification: The hydroxyl group can be etherified to form various ethers.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one involves its interaction with specific molecular targets in the body. For example, in the synthesis of aripiprazole, the compound acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the final compound synthesized.

Comparison with Similar Compounds

6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific quinoline ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

6-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-4-5-12-10(9-11)3-6-13(16)15-12/h4-5,9H,1-3,6-8H2,(H,15,16)

InChI Key

WMNKNHUCSKDKMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

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